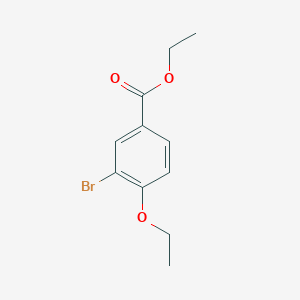

Ethyl 3-bromo-4-ethoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-4-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYDMAQNGIXRBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589250 | |

| Record name | Ethyl 3-bromo-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875846-59-6 | |

| Record name | Ethyl 3-bromo-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 3 Bromo 4 Ethoxybenzoate

Direct Bromination Approaches

Direct bromination involves the introduction of a bromine atom onto the aromatic ring of a pre-existing ethyl 4-ethoxybenzoate molecule or a related precursor. The success of this strategy hinges on controlling the regioselectivity of the halogenation.

Electrophilic Aromatic Bromination Precursors

The most direct precursor for this route is Ethyl 4-ethoxybenzoate. The synthesis of this precursor can be achieved through methods such as the esterification of 4-ethoxybenzoic acid with ethanol (B145695) in the presence of an acid catalyst.

The core of this synthetic approach is the electrophilic aromatic substitution (EAS) reaction. lumenlearning.com In this mechanism, an electrophile, typically generated from molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃, attacks the electron-rich benzene (B151609) ring. lumenlearning.com The ethoxy group (-OCH₂CH₃) on the precursor is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. pearson.com This activation is achieved through the resonance delocalization of a lone pair of electrons from the oxygen atom into the ring. pearson.com

The general mechanism proceeds in three steps:

Formation of the electrophile : The Lewis acid catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺). lumenlearning.com

Nucleophilic attack : The electron-rich aromatic ring of ethyl 4-ethoxybenzoate attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. pearson.com

Deprotonation : A base removes a proton from the carbon atom where the bromine has attached, restoring the ring's aromaticity and yielding the final product. pearson.com

Radical Bromination Techniques for Side-Chain Modification and Subsequent Functionalization

An alternative, albeit more indirect, pathway involves radical bromination of a side-chain on a benzoate (B1203000) precursor, followed by functionalization. For instance, a process starting with ethyl 2-ethoxy-4-methylbenzoate utilizes N-bromosuccinimide (NBS) for bromination. google.com This reaction, typically initiated by light or a radical initiator, selectively brominates the benzylic position, converting the methyl group into a bromomethyl group to yield ethyl 4-bromomethyl-2-ethoxybenzoate. google.com

While this method does not directly produce Ethyl 3-bromo-4-ethoxybenzoate, it creates a reactive handle (the bromomethyl group) that can be further manipulated. Subsequent reactions could potentially be designed to introduce the bromine at the desired ring position, although this represents a multi-step and more complex strategy compared to direct aromatic bromination.

Regioselective Bromination Considerations

The key to the direct synthesis of this compound is the regioselectivity of the bromination reaction. The substitution pattern on the aromatic ring is governed by the directing effects of the existing substituents: the ethoxy group and the ethyl carboxylate group.

Ethoxy Group (-OCH₂CH₃) : As an electron-donating group (π-donor), the ethoxy group is a powerful ortho, para-director. pearson.comnih.gov It activates these positions towards electrophilic attack.

Ethyl Carboxylate Group (-COOCH₂CH₃) : As an electron-withdrawing group, the ester is a deactivating group and a meta-director.

In the case of Ethyl 4-ethoxybenzoate, the para position relative to the activating ethoxy group is already occupied by the ester group. Therefore, the strong activating and directing effect of the ethoxy group overwhelmingly favors electrophilic substitution at the ortho position (C3), leading to the desired this compound. The directing influence of the powerful activating ethoxy group overrides the deactivating, meta-directing effect of the ester group. The development of regioselective electrophilic aromatic brominations is a significant priority in synthetic chemistry due to the utility of aryl bromides as intermediates. nih.govresearchgate.net

| Parameter | Direct Electrophilic Aromatic Bromination |

| Precursor | Ethyl 4-ethoxybenzoate |

| Reagent | Br₂ / FeBr₃ (or other brominating agent) |

| Key Influence | Ortho, para-directing ethoxy group |

| Selectivity | High regioselectivity for the 3-position |

Ethereal Linkage Formation (Ethoxy Group Introduction)

This synthetic strategy involves constructing the ethoxy group onto a benzoate derivative that already contains the bromine atom. This is typically accomplished via nucleophilic substitution reactions.

Williamson Ether Synthesis in the Context of Benzoate Derivatives

The Williamson ether synthesis is a classic and versatile method for forming ethers. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, the ideal precursor would be Ethyl 3-bromo-4-hydroxybenzoate .

The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism and involves two main steps: wikipedia.orgyoutube.com

Deprotonation : The phenolic hydroxyl group of Ethyl 3-bromo-4-hydroxybenzoate is deprotonated by a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form a sodium phenoxide ion. youtube.comyoutube.com This phenoxide is a potent nucleophile.

Nucleophilic Attack : The resulting phenoxide ion attacks an ethyl electrophile, such as ethyl bromide (CH₃CH₂Br) or ethyl iodide (CH₃CH₂I). The nucleophilic oxygen atom attacks the electrophilic carbon of the ethyl halide, displacing the halide leaving group and forming the ether linkage. masterorganicchemistry.comyoutube.com

This method is highly effective for preparing asymmetrical ethers and is widely used in both laboratory and industrial settings. wikipedia.org For the Sₙ2 reaction to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions. masterorganicchemistry.com

Nucleophilic Substitution Reactions with Halogenated Precursors

The Williamson ether synthesis is a prime example of a nucleophilic substitution reaction. wikipedia.org This fundamental reaction class can also be described more broadly. For instance, a solution of a halogenated precursor like Ethyl 3-bromo-4-hydroxybenzoate can be treated with sodium ethoxide (NaOEt). chemicalbook.com In this variation, the alkoxide nucleophile is pre-formed.

The reaction involves the nucleophilic ethoxide ion directly attacking the carbon of an appropriate leaving group or, in the case of forming the ether from the hydroxyl precursor, the reaction would proceed as described above. The general principle involves an electron-rich nucleophile (the alkoxide or phenoxide) attacking an electron-deficient carbon center, leading to the formation of a new carbon-oxygen bond, which constitutes the ether. francis-press.com

| Parameter | Williamson Ether Synthesis |

| Precursor | Ethyl 3-bromo-4-hydroxybenzoate |

| Base | Sodium Hydride (NaH), Sodium Hydroxide (NaOH) |

| Ethyl Source | Ethyl Bromide (CH₃CH₂Br), Ethyl Iodide (CH₃CH₂I) |

| Mechanism | Sₙ2 Nucleophilic Substitution |

| Intermediate | Sodium 3-bromo-4-ethoxycarbonylphenoxide |

Optimization of Alkylation Conditions

The introduction of the ethoxy group onto the aromatic ring is a key step, typically achieved via O-alkylation of a phenolic precursor, namely Ethyl 3-bromo-4-hydroxybenzoate. This reaction is a classic example of the Williamson ether synthesis. Optimization of this step is crucial for maximizing yield and minimizing side products. The process involves the deprotonation of the hydroxyl group by a base to form a more nucleophilic phenoxide, which then attacks an ethylating agent.

Key parameters for optimization include the choice of base, solvent, temperature, and ethylating agent. Common ethylating agents include diethyl sulfate and ethyl halides (e.g., ethyl bromide). Bases range from moderate ones like potassium carbonate (K₂CO₃) to stronger ones like sodium ethoxide. The solvent must be chosen to facilitate the reaction, with polar aprotic solvents like acetonitrile (B52724) or acetone often being effective google.com.

Detailed research findings on analogous systems demonstrate the importance of these conditions. For instance, in a related synthesis, the alkylation of 4-methylsalicylic acid with diethyl sulfate was carried out in the presence of potassium carbonate in refluxing acetonitrile, achieving a high yield of 87% google.com. Another example shows the use of sodium ethoxide in a mixture of ethanol and DMF at room temperature for an etherification reaction chemicalbook.com. The choice of a stronger base can accelerate the reaction but may also increase the risk of side reactions if other sensitive functional groups are present.

Table 1: Optimization Parameters for Alkylation of Phenolic Precursors

| Parameter | Options | Considerations |

|---|---|---|

| Ethylating Agent | Diethyl sulfate, Ethyl bromide, Ethyl iodide | Diethyl sulfate is often effective and less volatile than ethyl halides google.com. |

| Base | Potassium carbonate (K₂CO₃), Sodium ethoxide | K₂CO₃ is a milder, commonly used base. Sodium ethoxide is stronger and can be used for less reactive systems google.comchemicalbook.com. |

| Solvent | Acetonitrile, Acetone, Dioxane, DMF | Polar aprotic solvents are generally preferred as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide google.com. |

| Temperature | 0°C to Reflux | Reaction temperature is optimized to balance reaction rate with the potential for side product formation. Some reactions are started at 0°C and allowed to warm to room temperature chemicalbook.com. |

**2.3. Esterification Methods

The ethyl ester functional group in the target molecule can be formed either by direct esterification of the corresponding carboxylic acid or through transesterification from another ester.

This method involves the reaction of the carboxylic acid precursor, 3-bromo-4-ethoxybenzoic acid, with ethanol. The classic approach is the Fischer-Speier esterification, which utilizes an acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and an excess of the alcohol (ethanol) to drive the equilibrium towards the product ester.

More recent methodologies have explored milder and more efficient catalysts. One such approach employs N-bromosuccinimide (NBS) as a catalyst for the direct esterification of both aryl and alkyl carboxylic acids under neat conditions nih.gov. This metal-free method is tolerant of air and moisture, offering a simple synthetic and isolation procedure with high yields. The reaction is typically conducted by heating the carboxylic acid with the alcohol in the presence of a catalytic amount of NBS nih.gov. A major challenge in the esterification of hydroxybenzoic acids is the potential for competing O-alkylation of the hydroxy group google.com. However, in this specific step, the precursor is 3-bromo-4-ethoxybenzoic acid, where the phenolic hydroxyl is already protected as an ether, thus avoiding this side reaction.

Table 2: Comparison of Direct Esterification Methods

| Method | Catalyst | Conditions | Advantages |

|---|---|---|---|

| Fischer-Speier | H₂SO₄, HCl | Excess ethanol, reflux | Well-established, inexpensive reagents. |

| NBS-Catalyzed | N-Bromosuccinimide (NBS) | Neat or minimal solvent, 70°C | Metal-free, mild conditions, high yields, simple workup nih.gov. |

Transesterification is an alternative route for preparing this compound. This process would involve converting a different ester of 3-bromo-4-ethoxybenzoic acid, for example, the methyl ester, into the desired ethyl ester. The reaction is an equilibrium process where the starting ester is treated with a large excess of ethanol in the presence of an acid or base catalyst. The large excess of ethanol shifts the equilibrium towards the formation of the ethyl ester. This method can be useful if a different ester precursor is more readily available or more easily synthesized than the parent carboxylic acid.

**2.4. Convergent and Linear Synthesis Strategies

The assembly of the substituted benzene ring requires a logical sequence of reactions to ensure the correct placement of the bromo, ethoxy, and ethyl ester groups. This involves considering the directing effects of the substituents at each stage of the synthesis.

A plausible and efficient linear synthesis strategy begins with a readily available precursor, such as 4-hydroxybenzoic acid. The sequence of the three key transformations—esterification, bromination, and etherification (alkylation)—is critical.

A highly effective route proceeds as follows:

Esterification: 4-hydroxybenzoic acid is first converted to Ethyl 4-hydroxybenzoate. This step protects the carboxylic acid group, preventing it from interfering with subsequent reactions, and installs the required ethyl ester moiety early in the synthesis.

Bromination: Ethyl 4-hydroxybenzoate is then subjected to bromination. The powerful ortho-, para-directing effect of the hydroxyl group directs the incoming bromine electrophile to the position ortho to it (position 3), yielding Ethyl 3-bromo-4-hydroxybenzoate google.com.

Alkylation (Etherification): The final step is the O-alkylation of the phenolic hydroxyl group in Ethyl 3-bromo-4-hydroxybenzoate using an ethylating agent to form the target molecule, this compound.

This sequence is generally preferred because it ensures high regioselectivity during the bromination step and protects the carboxylic acid group from unwanted side reactions during alkylation.

The success of a multi-step synthesis of a polysubstituted aromatic compound hinges on controlling the chemo- and regioselectivity of each reaction.

Regioselectivity: In the synthesis of this compound, the key regiochemical challenge is the placement of the bromine atom. The starting material, 4-hydroxybenzoic acid or its ethyl ester, has two substituents with opposing directing effects. The hydroxyl group (-OH) is a strongly activating ortho-, para-director, while the ester group (-COOEt) is a deactivating meta-director youtube.comyoutube.com. When an electrophilic aromatic substitution like bromination is performed, the outcome is controlled by the more powerful activating group youtube.com. Therefore, the hydroxyl group directs the bromine to one of its ortho positions (positions 3 and 5). This strong directing effect ensures that the bromination occurs selectively at the desired 3-position, leading to the correct isomer google.com.

Chemoselectivity: Chemoselectivity refers to the selective reaction of one functional group in the presence of others. A key chemoselective consideration in this synthesis is the differentiation between the carboxylic acid and the phenolic hydroxyl group. If one were to attempt the alkylation of 3-bromo-4-hydroxybenzoic acid directly, the base used for the alkylation would deprotonate the more acidic carboxylic acid proton in preference to the phenolic proton, preventing the desired O-alkylation. By first converting the carboxylic acid to an ethyl ester, the acidic proton is removed, allowing for the selective deprotonation and subsequent alkylation of the phenolic hydroxyl group google.com. This strategic protection of the carboxylic acid as an ester is a crucial element for the success of the synthesis.

Catalytic Methodologies in Synthesis

Catalytic approaches are central to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For the synthesis of aryl ethers and halogenated arenes like this compound, transition-metal-catalyzed reactions are of particular importance.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, a key step could involve the formation of the aryl ether bond via a Buchwald-Hartwig amination-type reaction. This would typically involve the coupling of an aryl halide with an alcohol.

One potential synthetic route to this compound is the ethoxylation of a precursor such as ethyl 3-bromo-4-hydroxybenzoate. Palladium catalysts, in conjunction with specialized phosphine (B1218219) ligands, are known to facilitate such C-O bond-forming reactions. The use of air-stable dialkylphosphinobiphenyl ligands, for instance, has been shown to be effective for the synthesis of aryl ethers from unactivated aryl halides. These reactions can be performed under relatively mild conditions and exhibit broad substrate scope. Research has demonstrated that Pd(OAc)₂ can be an effective catalyst for such transformations.

The general mechanism for palladium-catalyzed C-O coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide, and subsequent reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst. The choice of ligand is critical to the success of these reactions, as it influences the stability and reactivity of the palladium intermediates.

A variety of palladium catalysts have been developed for C-O cross-coupling reactions, each with its own advantages in terms of reactivity and substrate scope. The following table summarizes some palladium catalysts and ligands used in analogous aryl ether syntheses.

| Catalyst/Precatalyst | Ligand | Typical Reaction Conditions | Reference |

| Pd(OAc)₂ | Dialkylphosphinobiphenyl ligands | Sodium tert-butoxide, Toluene (B28343), 100°C | umass.edu |

| (allylPdCl)₂ | Phosphine-based ligands | Cs₂CO₃, Toluene, 65°C | |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | Na₂CO₃, THF, 60°C |

These examples, while not specific to the synthesis of this compound, illustrate the general conditions and types of catalyst systems that would be applicable for the palladium-catalyzed ethoxylation of a suitable brominated phenol precursor.

While palladium catalysis is a dominant methodology, other transition metals, particularly copper, have a long history in facilitating the formation of C-O bonds, in what is known as the Ullmann condensation. Copper-catalyzed C-O coupling reactions can be a cost-effective alternative to palladium-catalyzed methods. These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base.

Recent advancements in copper catalysis have led to the development of more efficient systems that can operate under milder conditions than traditional Ullmann reactions. For instance, the use of copper(II) salts like CuCl₂ in the absence of specialized ligands has been shown to be effective for the coupling of aryl bromides with aliphatic diols. In such cases, the diol can serve as both the reactant and the solvent.

Copper-catalyzed reactions can also be employed for other transformations relevant to the synthesis of this compound. For example, copper-catalyzed decarboxylative cross-coupling reactions have been developed for the synthesis of various organic molecules. While not a direct route to the target compound, these methodologies highlight the versatility of copper in mediating complex chemical transformations.

The table below provides an overview of some copper-catalyzed systems used in C-O bond formation.

| Copper Source | Ligand/Additive | Base | Solvent | Temperature |

| CuI | Oxalohydrazide ligands | Cs₂CO₃ | Dioxane | 110°C |

| CuCl₂ | None | K₂CO₃ | Aliphatic diol | Varies |

| CuI | None | Na₃PO₄·12H₂O | DCE | 130°C |

These copper-catalyzed methods provide alternative synthetic strategies that may offer advantages in terms of cost and catalyst availability for the synthesis of this compound.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound relies not only on the chemical transformation itself but also on the effective purification and isolation of the target compound from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts.

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.

For substituted benzoic acid derivatives, a variety of solvents have been successfully employed for recrystallization. The choice of solvent is often determined empirically through solubility tests. Common solvents for the recrystallization of benzoic acid and its derivatives include water, ethanol, methanol (B129727), acetic acid, benzene, and petroleum ether. Mixed solvent systems, such as ethanol-water mixtures, are also frequently used.

The general procedure for recrystallization involves dissolving the crude product in a minimum amount of a suitable hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly and undisturbed, which promotes the formation of well-defined crystals of the pure compound, while the impurities remain in the solution (mother liquor). The purified crystals are then collected by filtration. For compounds like ethyl 4-hydroxybenzoate, ethanol has been used as a recrystallization solvent.

The following table lists potential solvents for the recrystallization of substituted benzoates.

| Solvent | Rationale for Use |

| Water | Good for polar compounds; non-toxic and non-flammable. |

| Ethanol/Methanol | Good for moderately polar compounds; volatile and easily removed. |

| Hexane (B92381)/Petroleum Ether | Suitable for non-polar compounds. |

| Toluene | Effective for aromatic compounds. |

| Ethanol/Water Mixture | Allows for fine-tuning of solvent polarity. |

Column chromatography is a versatile purification technique used to separate individual components from a mixture. The separation is based on the differential adsorption of the compounds to a stationary phase (typically silica (B1680970) gel or alumina) as a mobile phase (the eluent) is passed through the column.

For the purification of this compound and its synthetic intermediates, column chromatography on silica gel is a common and effective method. The choice of eluent system is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column. For example, in the purification of salicylic acid derivatives, a mobile phase of hexane and ethyl acetate is often employed.

The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. Once the pure fractions are collected, the solvent is removed by evaporation to yield the purified compound.

The table below shows typical solvent systems used in column chromatography for the purification of related aromatic esters.

| Stationary Phase | Mobile Phase (Eluent) | Application |

| Silica Gel | Hexane/Ethyl Acetate | Purification of salicylic acid esters. |

| Silica Gel | Dichloromethane | Separation of moderately polar organic compounds. |

| Alumina | Varies based on compound polarity | Alternative to silica gel for certain applications. |

In cases where traditional purification methods like recrystallization and column chromatography are insufficient to achieve the desired level of purity, or for the separation of closely related isomers, more advanced separation techniques may be employed.

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique that can be scaled up to isolate and purify compounds. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. Reverse-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile-water or methanol-water mixtures), is a common mode for the purification of organic molecules. This technique is particularly useful for separating compounds with very similar polarities.

Supercritical Fluid Chromatography (SFC) is another advanced separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. lcms.cz SFC combines some of the advantages of both gas chromatography (high efficiency and speed) and liquid chromatography (ability to dissolve non-volatile and thermally labile compounds). lcms.cz It is particularly well-suited for the separation and purification of chiral compounds and can also be used for the separation of non-polar to moderately polar compounds. lcms.cz The use of carbon dioxide as the primary mobile phase component makes SFC a "greener" alternative to normal-phase HPLC, as it reduces the consumption of organic solvents. lcms.cz For the purification of aromatic compounds, including esters, SFC can offer high resolution and rapid separations. lcms.cz

| Technique | Principle | Typical Application |

| Preparative HPLC | High-pressure liquid chromatography on a larger scale for isolation. | Separation of complex mixtures, isomeric compounds, and final purification of high-purity compounds. |

| Supercritical Fluid Chromatography (SFC) | Chromatography using a supercritical fluid as the mobile phase. | Chiral separations, purification of thermally labile compounds, and "green" alternative to normal-phase HPLC. lcms.cz |

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Bromo 4 Ethoxybenzoate

Reactivity of the Bromo Substituent

The bromo substituent at the C3 position of Ethyl 3-bromo-4-ethoxybenzoate is the primary site for a variety of synthetic transformations. Its reactivity is central to the derivatization of this molecule, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The generally accepted mechanism involves a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group departs, restoring the aromaticity of the ring. libretexts.org

For SNAr to proceed efficiently, the aromatic ring must be rendered sufficiently electron-poor, typically by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. libretexts.org These EWGs are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In the case of this compound, the molecule possesses two key substituents influencing its reactivity towards nucleophiles: an ethoxy group (-OEt) para to the bromine and an ethyl ester group (-COOEt) meta to the bromine.

Ethoxy Group Effect: The para-ethoxy group is a strong electron-donating group (EDG) due to its potent +R (resonance) effect, which significantly increases electron density on the aromatic ring, particularly at the ortho and para positions. This effect destabilizes the negatively charged Meisenheimer complex, making the ring less susceptible to nucleophilic attack.

Ethyl Ester Group Effect: The meta-ethyl ester group is an electron-withdrawing group (-R, -I effects). However, its ability to stabilize the anionic intermediate is substantially diminished because it is in the meta position, preventing direct resonance delocalization of the negative charge from the site of attack.

Due to the overriding electron-donating nature of the para-ethoxy group, this compound is generally unreactive towards traditional SNAr reactions. The reaction pathway is considered unfavorable because the intermediate is too high in energy to be formed at a practical rate without the presence of strong ortho/para EWGs. libretexts.org Consequently, direct displacement of the bromo substituent by common nucleophiles under standard SNAr conditions is not a synthetically viable route for this compound.

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromo substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds and are fundamental to modern organic synthesis. The reactivity of aryl halides in these transformations generally follows the order I > OTf > Br >> Cl. harvard.eduwikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base. wikipedia.orgnrochemistry.com It is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. harvard.edunrochemistry.com

| Component | Examples | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Arylboronate esters | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., PCy₃, SPhos) | Catalyzes the C-C bond formation organic-chemistry.org |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boron reagent for transmetalation nrochemistry.comorganic-chemistry.org |

| Solvent | Toluene (B28343), Dioxane, THF, DMF, often with water nrochemistry.com | Solubilizes reactants and catalyst |

Heck-Mizoroki Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org The mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. libretexts.orgnih.gov A key advantage of this reaction is its excellent trans selectivity. organic-chemistry.org

| Component | Examples | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Alkene | Styrene, acrylates (e.g., n-butyl acrylate), acrylonitrile | Coupling partner organic-chemistry.org |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C | Catalyzes the C-C bond formation libretexts.orgorganic-chemistry.org |

| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc | Neutralizes H-X generated and regenerates Pd(0) libretexts.org |

| Solvent | DMF, NMP, acetonitrile (B52724) | Solubilizes reactants and catalyst |

Sonogashira Coupling

The Sonogashira reaction is used to form carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is unique in that it typically employs a dual catalytic system: a palladium complex and a copper(I) salt (co-catalyst), along with an amine base. wikipedia.orglibretexts.org The palladium cycle is similar to other cross-coupling reactions, while the copper cycle is believed to involve the formation of a copper(I) acetylide intermediate that facilitates the transmetalation step. wikipedia.org Copper-free variations have also been developed. nih.gov

| Component | Examples | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Alkyne | Phenylacetylene, trimethylsilylacetylene, propargyl alcohol | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ wikipedia.orglibretexts.org | Primary catalyst for C-C bond formation |

| Copper(I) Co-catalyst | CuI | Facilitates the transmetalation step wikipedia.org |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as base and often as solvent |

| Solvent | THF, DMF, or the amine base itself | Solubilizes reactants and catalyst |

Lithiation and Grignard Reagent Formation for Further Derivatization

The conversion of the aryl-bromo bond into a highly nucleophilic organometallic species, such as an organolithium or Grignard reagent, is a classic strategy for further functionalization. This transformation inverts the polarity of the carbon atom from electrophilic to nucleophilic. msu.edu

Grignard Reagent Formation: Aryl Grignard reagents are typically prepared by the reaction of an aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The ether solvent is essential as it coordinates to the magnesium center, stabilizing the reagent. libretexts.org

Lithiation: Aryl lithium reagents can be formed via halogen-metal exchange by treating the aryl bromide with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures (-78 °C) to prevent side reactions. researchgate.net

A significant challenge in applying these methods to this compound is the presence of the electrophilic ethyl ester functional group. Both Grignard and organolithium reagents are strong nucleophiles and bases that can readily react with the ester moiety, leading to undesired side products (e.g., ketone formation followed by tertiary alcohol formation). This functional group incompatibility often precludes the direct formation of these organometallic reagents. msu.edu

However, modern methodologies have been developed to circumvent such limitations. For instance, low-temperature halogen-magnesium exchange using highly reactive Grignard reagents like isopropylmagnesium chloride (i-PrMgCl) can sometimes be employed. ethz.ch The addition of lithium chloride (LiCl) to form a "Turbo-Grignard" reagent (i-PrMgCl·LiCl) can further enhance reactivity and allow the exchange to occur at low temperatures, potentially tolerating sensitive functional groups like esters. organic-chemistry.org

Reactivity of the Ethoxy Substituent

Stability and Cleavage Reactions of Alkyl Ethers

Aryl alkyl ethers, such as the ethoxy group in this compound, are generally characterized by their high chemical stability. wikipedia.org The C-O bond is strong, and ethers are typically unreactive towards many reagents, which is why they are often used as solvents. libretexts.org

Cleavage of the ether bond requires harsh conditions, most commonly the use of strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydriodic acid (HI). wikipedia.orglibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻). wikipedia.org

For an aryl alkyl ether, the cleavage occurs exclusively at the alkyl-oxygen bond via an SN2 mechanism. libretexts.org The nucleophile attacks the less-hindered ethyl group, displacing the phenoxide. The carbon-oxygen bond of the aromatic ring is not cleaved because the sp²-hybridized carbon is resistant to SN2 attack and the formation of a phenyl cation for an SN1 pathway is highly unfavorable. libretexts.org Therefore, treatment of this compound with excess HBr would lead to the cleavage of the ethoxy group to yield the corresponding phenol, Ethyl 3-bromo-4-hydroxybenzoate, and ethyl bromide.

Role of the Ethoxy Group in Electronic Modulation of the Aromatic Ring

The ethoxy substituent plays a critical role in modulating the electronic properties and, consequently, the reactivity of the aromatic ring. It exerts two opposing electronic effects: an inductive effect and a resonance effect. libretexts.org

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond. This is an electron-withdrawing inductive effect. libretexts.org

Resonance Effect (+R): The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic π-system through p-π conjugation. libretexts.org This is a strong electron-donating resonance effect, which increases the electron density of the ring, especially at the ortho and para positions. minia.edu.egyoutube.com

In the case of alkoxy groups, the resonance effect is dominant over the inductive effect. libretexts.orgwikipedia.org As a result, the ethoxy group is considered a net electron-donating group (EDG) and is classified as an "activating group" in the context of electrophilic aromatic substitution. wikipedia.orglumenlearning.com By increasing the electron density of the ring, the ethoxy group makes the aromatic system more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com This electron donation also stabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack, further accelerating the reaction. lumenlearning.com

Conversely, this net electron-donating character deactivates the ring towards nucleophilic aromatic substitution (SNAr), as discussed in section 3.1.1, by making the ring too electron-rich to be readily attacked by nucleophiles.

Reactivity of the Ester Moiety

The ester functional group in this compound is a key site for chemical transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis Reactions (Acidic and Basic Conditions)

The ester linkage of this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield 3-bromo-4-ethoxybenzoic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, followed by proton transfer and elimination of ethanol (B145695) to afford the corresponding carboxylic acid.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), the ester is readily hydrolyzed in a process known as saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of 3-bromo-4-ethoxybenzoate and ethanol. An acidic workup is then required to protonate the carboxylate salt and isolate the final carboxylic acid product. The synthesis of 3-bromo-4-ethoxybenzoic acid from its ethyl ester is a common preparative route. ias.ac.inlumenlearning.com

| Condition | Reagents | Product | Typical Reaction Time | Notes |

| Acidic | H₂O, H⁺ (e.g., H₂SO₄) | 3-bromo-4-ethoxybenzoic acid | Varies | Equilibrium process, often requires excess water. |

| Basic | NaOH or KOH, H₂O then H₃O⁺ | 3-bromo-4-ethoxybenzoic acid | Generally faster than acidic hydrolysis | Irreversible reaction due to deprotonation of the carboxylic acid. |

Transesterification Processes

Transesterification of this compound allows for the conversion of the ethyl ester to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under acidic or basic conditions would lead to the formation of Mthis compound and ethanol. This equilibrium-driven process often requires a large excess of the new alcohol to shift the equilibrium towards the desired product. masterorganicchemistry.com

| Catalyst | Reactant | Product | Byproduct |

| Acid (e.g., H₂SO₄) | Methanol | Mthis compound | Ethanol |

| Base (e.g., NaOCH₃) | Methanol | Mthis compound | Ethanol |

Reduction Reactions to Alcohols and Other Derivatives

The ester functionality of this compound can be reduced to the corresponding primary alcohol, (3-bromo-4-ethoxyphenyl)methanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. ic.ac.ukadichemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate which is then further reduced to the primary alcohol. masterorganicchemistry.comyoutube.com

| Reducing Agent | Product | Typical Solvent |

| Lithium Aluminum Hydride (LiAlH₄) | (3-bromo-4-ethoxyphenyl)methanol | Anhydrous ethers (e.g., Diethyl ether, THF) |

| Borane-THF complex | (3-bromo-4-ethoxyphenyl)methanol | Tetrahydrofuran (THF) |

Aromatic Ring Functionalization

The substituents on the aromatic ring of this compound, namely the bromo and ethoxy groups, significantly influence its reactivity towards electrophilic aromatic substitution and directed ortho-metalation.

Electrophilic Aromatic Substitution Patterns and Directing Effects

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the directing effects of the existing substituents. wikipedia.org

Ethoxy Group (-OEt): The ethoxy group is an activating, ortho, para-directing group. The oxygen atom's lone pairs can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during electrophilic attack at these positions.

Bromo Group (-Br): The bromine atom is a deactivating, yet ortho, para-directing group. While it withdraws electron density inductively due to its electronegativity (deactivating effect), its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

Ethyl Ester Group (-COOEt): The ethyl ester group is a deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance.

In the case of this compound, the powerful ortho, para-directing effect of the ethoxy group is the dominant influence. The position ortho to the ethoxy group (C5) is the most likely site for electrophilic attack, as the para position is blocked by the bromo group. The directing effects of the bromo group also favor substitution at the C5 position (which is ortho to it). The meta-directing effect of the ester group would direct incoming electrophiles to the C5 position as well. Therefore, electrophilic substitution reactions on this compound are expected to occur predominantly at the C5 position.

| Substituent | Position | Electronic Effect | Directing Effect |

| -OCH₂CH₃ | 4 | Activating (Resonance) | ortho, para |

| -Br | 3 | Deactivating (Inductive), Directing (Resonance) | ortho, para |

| -COOCH₂CH₃ | 1 | Deactivating (Inductive & Resonance) | meta |

Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. chemicalbook.comwikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. semanticscholar.org

For this compound, the ethoxy group can act as a directing metalation group. Treatment with a strong base like n-butyllithium would be expected to result in lithiation at the C5 position, ortho to the ethoxy group. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this specific position. The presence of the bromine atom at the C3 position could potentially lead to competing halogen-metal exchange, although ortho-lithiation directed by the alkoxy group is generally a rapid and efficient process. ias.ac.in

Kinetic and Mechanistic Studies of Reactions Involving this compound

The kinetic and mechanistic investigations of palladium-catalyzed cross-coupling reactions involving aryl halides like this compound are crucial for optimizing reaction conditions and understanding catalyst behavior. These studies typically focus on the three primary steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.

The determination of reaction rates and orders provides insight into the rate-determining step of the catalytic cycle and the roles of the various reactants. For many palladium-catalyzed cross-coupling reactions involving aryl bromides, the oxidative addition of the aryl bromide to the palladium(0) complex is the rate-determining step. libretexts.orgyonedalabs.com

Kinetic studies have shown that the Buchwald-Hartwig amination of aryl bromides is often first-order in the aryl bromide and the palladium catalyst, and zero-order in the amine. nih.gov The observed reaction order with respect to the base can vary depending on the specific base and ligand used. nih.gov For the Suzuki-Miyaura reaction, the kinetics can be more complex, but the oxidative addition step is frequently found to be rate-limiting.

Illustrative Kinetic Data for a Generic Palladium-Catalyzed Cross-Coupling of an Aryl Bromide

| Reactant/Catalyst Component | Typical Reaction Order | Observations |

|---|---|---|

| Aryl Bromide (e.g., this compound) | 1 | The reaction rate is typically directly proportional to the concentration of the aryl bromide. |

| Palladium Catalyst | 1 | The concentration of the active palladium(0) species influences the rate. |

| Amine (Buchwald-Hartwig) | 0 | The amine concentration often does not affect the rate-determining step. |

| Organoboron Reagent (Suzuki-Miyaura) | Variable | The order can vary depending on the specific conditions and whether transmetalation is involved in the rate-determining step. |

| Base | Positive or Zero | The effect of the base concentration can depend on its role in the catalytic cycle, such as in the deprotonation of the amine or the activation of the organoboron reagent. nih.gov |

The catalytic cycles of palladium-catalyzed reactions proceed through a series of short-lived intermediates. Their identification and characterization are essential for a complete mechanistic understanding. For reactions involving this compound, these intermediates would be analogous to those observed for other aryl bromides.

Key intermediates in the Suzuki-Miyaura and Buchwald-Hartwig reactions include:

Oxidative Addition Complex: Formed by the reaction of the aryl bromide with the palladium(0) catalyst. These palladium(II) intermediates can be characterized using techniques like NMR spectroscopy and X-ray crystallography. citedrive.comillinois.edu

Pre-transmetalation Intermediates (Suzuki-Miyaura): In the Suzuki-Miyaura reaction, intermediates with palladium-oxygen-boron linkages have been identified using low-temperature rapid injection NMR spectroscopy. illinois.eduillinois.edunih.gov These can be tricoordinate boronic acid complexes or tetracoordinate boronate complexes. illinois.eduacs.org

Palladium Amide Complex (Buchwald-Hartwig): Following oxidative addition, the amine coordinates to the palladium center and is deprotonated by a base to form a palladium amide complex, which precedes reductive elimination. mychemblog.com

Summary of Key Reaction Intermediates in Palladium-Catalyzed Cross-Coupling

| Intermediate | Reaction Type | Description | Characterization Methods |

|---|---|---|---|

| Oxidative Addition Complex (Ar-Pd(II)-Br) | Both | A palladium(II) species formed from the insertion of Pd(0) into the C-Br bond of the aryl bromide. citedrive.comillinois.edu | NMR Spectroscopy, X-ray Crystallography, UV-vis Spectroscopy, EPR Spectroscopy citedrive.comillinois.edu |

| Pre-transmetalation Complex (e.g., Pd-O-B linkage) | Suzuki-Miyaura | Complexes formed between the oxidative addition product and the organoboron reagent prior to aryl group transfer. illinois.eduillinois.edu | Low-Temperature NMR Spectroscopy illinois.eduillinois.edunih.gov |

| Palladium Amide Complex (Ar-Pd(II)-NR2) | Buchwald-Hartwig | Formed after coordination of the amine to the palladium(II) center and subsequent deprotonation. mychemblog.com | NMR Spectroscopy, Mechanistic Studies libretexts.org |

| Reductive Elimination Precursor | Both | The final palladium(II) intermediate before the formation of the C-C or C-N bond and regeneration of the Pd(0) catalyst. | Kinetic Studies, Computational Modeling |

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for analyzing transition states and elucidating reaction pathways in palladium-catalyzed reactions. nih.gov These studies provide insights into the energy barriers of each elementary step and can help rationalize the observed reactivity and selectivity.

For a reaction involving this compound, computational studies would model the transition states for:

Oxidative Addition: This is often the step with the highest energy barrier and is thus rate-determining. nih.gov

Transmetalation/Amine Coordination: The energy profile of these steps can be influenced by the nature of the ligands, base, and solvent.

Reductive Elimination: This final step is typically facile and highly exothermic. libretexts.org

The combination of experimental kinetic data and computational modeling allows for a detailed elucidation of the entire reaction pathway. chemrxiv.org

Key Transition States in a Generic Palladium-Catalyzed Cross-Coupling Reaction

| Elementary Step | Transition State (TS) | Key Features |

|---|---|---|

| Oxidative Addition | TSOA | Involves the breaking of the C-Br bond and the formation of Pd-C and Pd-Br bonds. Often the highest energy point in the catalytic cycle. nih.gov |

| Transmetalation (Suzuki-Miyaura) | TSTM | Characterized by the transfer of the aryl group from boron to palladium, often through a bridged intermediate. |

| Reductive Elimination | TSRE | Leads to the formation of the new C-C or C-N bond and the regeneration of the catalytically active Pd(0) species. libretexts.org |

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise arrangement of atoms within Ethyl 3-bromo-4-ethoxybenzoate can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy reveals the different types of protons present in the molecule and their neighboring environments. In the ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct signals in the downfield region due to the deshielding effect of the benzene (B151609) ring. The protons of the two ethoxy groups, one directly attached to the aromatic ring and the other part of the ethyl ester, show characteristic triplet and quartet patterns.

A detailed analysis of the expected ¹H NMR spectrum would show:

A triplet and a quartet for the ethyl ester group protons.

A triplet and a quartet for the ethoxy group protons attached to the ring.

Distinct signals for the three aromatic protons, with their multiplicity and coupling constants providing information about their substitution pattern.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H | 7.5-8.0 | Multiplet | - |

| -OCH₂CH₃ (ester) | 4.3-4.4 | Quartet | ~7.1 |

| -OCH₂CH₃ (ether) | 4.0-4.1 | Quartet | ~7.0 |

| -OCH₂CH₃ (ester) | 1.3-1.4 | Triplet | ~7.1 |

| -OCH₂CH₃ (ether) | 1.4-1.5 | Triplet | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their electronic environment.

The expected ¹³C NMR spectrum would feature:

A signal for the carbonyl carbon of the ester group in the downfield region (around 165 ppm).

Signals for the aromatic carbons, with their chemical shifts influenced by the bromo and ethoxy substituents.

Signals for the methylene (B1212753) and methyl carbons of the two ethoxy groups.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165 |

| Aromatic C-Br | ~112 |

| Aromatic C-O | ~158 |

| Other Aromatic C | 115-135 |

| -OCH₂CH₃ (ester) | ~61 |

| -OCH₂CH₃ (ether) | ~64 |

| -OCH₂CH₃ (ester) | ~14 |

| -OCH₂CH₃ (ether) | ~15 |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To further confirm the structure and assign all proton and carbon signals unambiguously, advanced 2D NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, for instance, between the methylene and methyl protons of the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule, such as the ester group to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing valuable information about the molecule's conformation.

Long-Range Coupling Constant Analysis

Analysis of long-range proton-carbon coupling constants (ⁿJCH, where n > 1) in high-resolution 1D or 2D NMR spectra can provide additional structural information, helping to confirm the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within the structure.

Key expected vibrational frequencies include:

A strong absorption band around 1720-1700 cm⁻¹ corresponding to the C=O stretching of the ester group.

Strong absorptions in the 1250-1000 cm⁻¹ region due to the C-O stretching of the ester and ether linkages.

Absorptions in the 3000-2850 cm⁻¹ range corresponding to the C-H stretching of the alkyl groups.

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

A C-Br stretching vibration, which is expected in the lower frequency region of the spectrum.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1720-1700 | Strong |

| C-O (Ester and Ether) | 1250-1000 | Strong |

| C-H (Alkyl) | 3000-2850 | Medium-Strong |

| C-H (Aromatic) | >3000 | Medium |

| C=C (Aromatic) | 1600-1450 | Medium-Weak |

| C-Br | 700-500 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of the bromine atom, a characteristic isotopic pattern for the molecular ion would be seen, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for ethyl benzoates include the loss of the ethoxy group (-OCH₂CH₃) and the loss of ethylene (B1197577) from the ester group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of its elemental composition, distinguishing it from other compounds with the same nominal mass. For this compound, with the molecular formula C₁₁H₁₃BrO₃, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁶O). bldpharm.comualberta.casisweb.com This exact mass is a critical piece of data for confirming the compound's identity in a sample.

Table 1: Theoretical Monoisotopic Mass of this compound

| Element | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |

| Bromine (⁷⁹Br) | 1 | 78.918337 | 78.918337 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total | | | 271.994807 |

Note: The presence of the ⁸¹Br isotope (~98% of the abundance of ⁷⁹Br) will result in a corresponding M+2 peak at a theoretical exact mass of 273.992757 Da.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. chromatographyonline.com In GC-MS, the sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). chromatographyonline.com

For this compound, GC-MS analysis serves to assess its purity by detecting any volatile impurities. The resulting mass spectrum provides a fragmentation pattern that acts as a molecular fingerprint. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of nearly equal intensity (the M+ and M+2 peaks), separated by two mass units, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. youtube.comjove.com Common fragmentation pathways for ethyl benzoate (B1203000) derivatives include the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable benzoyl cation. pharmacy180.com

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity of Fragment | Neutral Loss |

|---|---|---|---|

| 272 | 274 | [M]⁺• (Molecular Ion) | - |

| 243 | 245 | [M - C₂H₅]⁺ | Ethyl radical |

| 227 | 229 | [M - OC₂H₅]⁺ | Ethoxy radical |

| 199 | 201 | [M - OC₂H₅ - CO]⁺ | Ethoxy radical + Carbon monoxide |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Structure Confirmation

For compounds that are not sufficiently volatile or are thermally unstable for GC-MS, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. In LC-MS, separation occurs in the liquid phase, followed by ionization, commonly using softer techniques like electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) adds another layer of structural confirmation by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. nih.govnih.gov

LC-MS/MS analysis of this compound would primarily be used for purity assessment and confirmation in complex matrices. Using ESI in positive ion mode, the compound would likely be detected as the protonated molecule [M+H]⁺ or as an adduct with a cation like sodium [M+Na]⁺. nih.gov Subsequent MS/MS analysis of the [M+H]⁺ ion (m/z 273/275) would induce fragmentation, providing data that confirms the connectivity of the molecule.

Ionization Techniques (e.g., ESI, EI)

The choice of ionization technique is critical as it dictates the type of information obtained from a mass spectrometry experiment.

Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, causing significant and reproducible fragmentation. chromatographyonline.comwikipedia.org The extensive fragmentation is highly valuable for structural elucidation and for creating library-searchable spectra. wikipedia.org EI is the standard ionization method for GC-MS.

Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a liquid solution. uni-goettingen.de It imparts very little excess energy to the molecule, resulting in minimal fragmentation and typically showing a prominent molecular ion or a protonated/adducted molecule. nih.govuni-goettingen.de ESI is ideal for confirming molecular weight and is the most common ion source used in LC-MS. frontiersin.org

For this compound, EI would be used to generate a detailed fragmentation pattern for structural confirmation, while ESI would be employed to unequivocally determine its molecular weight.

Gas-Phase Derivatization for Enhanced Mass Spectrometric Analysis

Gas-phase derivatization is a chemical modification technique used to improve the analytical characteristics of a compound for GC-MS analysis. This process can increase a compound's volatility, thermal stability, or detection sensitivity. Common derivatization reactions include silylation, acylation, or alkylation of polar functional groups like -OH, -NH₂, and -COOH.

This compound is an ester that is generally volatile and thermally stable enough for direct analysis by GC-MS without the need for derivatization. The absence of highly polar, active hydrogen atoms means that derivatization would not be a standard procedure for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the 200–800 nm range, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. ijermt.org Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in this region, and the groups responsible for this absorption are called chromophores. ijermt.org

The primary chromophore in this compound is the substituted benzene ring. The π-system of the benzene ring gives rise to characteristic π→π* electronic transitions. up.ac.zaquimicaorganica.org Substituents on the ring alter the energy levels of the molecular orbitals, causing shifts in the wavelength of maximum absorbance (λₘₐₓ). The ethoxy group (-OEt) and the ethyl ester group (-COOEt) are auxochromes that, in conjugation with the benzene ring, typically cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene. up.ac.za The bromine atom also influences the electronic transitions. The UV-Vis spectrum is useful for confirming the presence of the aromatic system and studying the effects of its substitution.

Table 3: Expected Electronic Transitions for this compound

| Chromophore | Transition Type | Expected Wavelength Region |

|---|---|---|

| Substituted Benzene Ring | π → π* | 200-300 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically transformed into a model of the electron density, revealing atomic positions, bond lengths, and bond angles with very high precision. eurjchem.com

While no public crystal structure data for this compound is currently available, an X-ray diffraction experiment would provide unambiguous proof of its structure. The analysis would yield a detailed structural model and precise crystallographic parameters, as shown in the hypothetical data table below, which is based on data for similar aromatic esters. researchgate.netlongwood.edu

Table 4: Representative Data Obtained from X-ray Crystallographic Analysis

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.3, b = 8.1, c = 16.2 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 84.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | ~683 |

| Z | The number of molecules per unit cell. | 2 |

| Bond Lengths (Å) | Precise distances between bonded atoms. | e.g., C-Br, C=O, C-O, C-C |

This technique would definitively confirm the substitution pattern on the benzene ring and reveal the conformation of the ethoxy and ethyl ester groups in the solid state.

Other Advanced Spectroscopic and Analytical Methods

Beyond the primary spectroscopic techniques, a range of other analytical methods are employed to provide a complete profile of this compound. These methods are crucial for confirming the empirical formula, understanding its dielectric properties, assessing its thermal stability, and determining its conductivity in solution.

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of the individual elements present in a sample. For this compound, with a molecular formula of C₁₁H₁₃BrO₃, the theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 48.37 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 4.81 |

| Bromine | Br | 79.90 | 1 | 79.90 | 29.26 |

| Oxygen | O | 16.00 | 3 | 48.00 | 17.58 |

| Total | 273.14 | 100.00 |

Experimental values obtained from elemental analysis of a pure sample of this compound would be expected to closely align with these theoretical percentages, providing strong evidence for the compound's elemental composition and purity.

Thermal analysis techniques, including Differential Thermal Analysis (DTA), Thermogravimetric Analysis (TGA), and Derivative Thermogravimetry (DTG), are vital for assessing the thermal stability and decomposition profile of a compound. While specific experimental data for this compound is not available, a hypothetical thermal analysis would involve heating a sample at a constant rate and observing changes in its properties.

Thermogravimetric Analysis (TGA) would measure the change in mass as a function of temperature, indicating the temperatures at which decomposition occurs.

Differential Thermal Analysis (DTA) would detect temperature differences between the sample and a reference material, revealing exothermic or endothermic events such as melting, boiling, or decomposition.

Derivative Thermogravimetry (DTG) , the first derivative of the TGA curve, helps to precisely identify the temperatures of maximum decomposition rates.

A typical TGA thermogram would show a stable baseline until the onset of decomposition, followed by one or more steps of mass loss. The DTA curve would show corresponding endothermic or exothermic peaks.

Information regarding the molar conductance of this compound is not found in the available scientific literature. Molar conductance measurements are typically used to characterize the electrolytic behavior of ionic compounds in solution. As this compound is a neutral organic molecule, it is not expected to exhibit significant conductivity in solution.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography is a particularly powerful tool for these purposes.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of and isolating this compound. While specific chromatograms for this compound are not publicly available, a typical reversed-phase HPLC method would be employed.

In such a method, a nonpolar stationary phase (like a C18 column) would be used with a polar mobile phase. The purity of a sample is determined by the presence of a single major peak in the chromatogram. The retention time of this peak, under specific conditions (e.g., mobile phase composition, flow rate, and temperature), is a characteristic property of the compound. By comparing the retention time to that of a known standard, the identity of this compound can be confirmed. Furthermore, the area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis.

A hypothetical HPLC analysis of a pure sample of this compound would ideally show a single, sharp, and symmetrical peak, indicating the absence of impurities.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This technique utilizes columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. For the structural elucidation and purity assessment of this compound, UPLC provides a powerful analytical tool.

While specific UPLC analytical methods for this compound are not extensively detailed in publicly available literature, methods for structurally related halogenated aromatic compounds and benzoate derivatives can be extrapolated to devise a suitable analytical approach. A reversed-phase UPLC method would be the most common approach for a compound of this nature.

A typical UPLC system for the analysis of this compound would likely employ a C18 or a phenyl-hexyl column, which are effective for separating aromatic and halogenated compounds due to their differing polarities and potential for π-π interactions. chromforum.org The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape and ionization in the mass spectrometer. chromforum.org

Detection is commonly achieved using a photodiode array (PDA) detector, which can provide spectral information across a range of wavelengths, or a mass spectrometer (MS) for definitive structural confirmation and sensitive quantification. For aromatic compounds, UV detection is typically effective. nih.gov

The following table outlines a hypothetical, yet scientifically grounded, UPLC method for the analysis of this compound, based on common practices for similar analytes.

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | PDA at 254 nm |

| Gradient | 5% B to 95% B over 5 minutes |

This method would be expected to provide a sharp, well-resolved peak for this compound, allowing for accurate quantification and assessment of its purity. The high efficiency of UPLC would also enable the separation of closely related impurities, such as isomers or reaction byproducts.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in synthetic organic chemistry to monitor the progress of reactions, assess the purity of compounds, and determine appropriate solvent systems for column chromatography. sigmaaldrich.com For the synthesis and purification of this compound, TLC is an indispensable tool.

The separation on a TLC plate is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. For benzoate derivatives, a common stationary phase is silica (B1680970) gel, a polar adsorbent. ajrconline.orgutexas.eduresearchgate.net The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action. The choice of mobile phase is crucial for achieving good separation.

For a compound with the polarity of this compound, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or ethanol (B145695) would typically be employed. sigmaaldrich.comutexas.edu By adjusting the ratio of these solvents, the retention factor (Rf) of the compound can be optimized to be in the ideal range of 0.3-0.7 for effective separation and visualization.

Visualization of the spots on the TLC plate can often be achieved under UV light at 254 nm, as aromatic compounds like this compound are typically UV-active. sigmaaldrich.comresearchgate.net Further visualization can be accomplished using staining reagents if necessary.

The following tables provide examples of TLC systems that could be utilized for monitoring reactions involving this compound and assessing its purity.

Table 1: TLC System for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Visualization | UV light (254 nm) |

| Application | Monitoring the conversion of a starting material to the final product. |

Table 2: TLC System for Purity Assessment

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Toluene:Ethanol (9:1, v/v) sigmaaldrich.com |

| Visualization | UV light (254 nm) and/or potassium permanganate (B83412) stain |

| Application | Detecting the presence of impurities in a sample of this compound. |

By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, the disappearance of the starting material spot and the appearance of the product spot can be tracked over time. Similarly, a purified sample of this compound should ideally show a single spot on the TLC plate in various solvent systems, indicating its high purity.

Due to the absence of specific computational and theoretical research on this compound in the public domain, a detailed article based on the requested outline cannot be generated at this time. Extensive searches for scholarly articles and research data pertaining to quantum chemical calculations and molecular dynamics simulations of this specific compound did not yield any dedicated studies.